molecular formula C22H20N4O4S B2549814 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242969-91-0

7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2549814
CAS No.: 1242969-91-0
M. Wt: 436.49
InChI Key: XNHIZGMUYIJRBK-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a synthetic small molecule featuring a complex [1,2,4]triazolo[4,3-a]pyrazinone core structure. This core is part of a class of fused heterocyclic compounds known to be of significant interest in medicinal chemistry and drug discovery research . The compound is further functionalized with 4-ethoxyphenyl and a 2-(3-methoxyphenyl)-2-oxoethylsulfanyl substituents, which may influence its electronic properties, bioavailability, and binding affinity to biological targets. Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold have been explored for a range of pharmacological activities, and this specific analog serves as a valuable chemical tool for researchers investigating new therapeutic agents . Its potential mechanisms of action and primary applications are areas of active investigation in biochemical and pharmacological studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the current scientific literature for the latest findings on this compound and its analogs.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-30-17-9-7-16(8-10-17)25-11-12-26-20(21(25)28)23-24-22(26)31-14-19(27)15-5-4-6-18(13-15)29-2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHIZGMUYIJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a similar nucleophilic substitution reaction using 3-methoxyphenyl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate compound with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, nitrates, and sulfonates are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its triazolopyrazine core is of interest due to its potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core may play a key role in these interactions, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound ’s 4-ethoxy and 3-methoxy groups enhance lipophilicity compared to electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., fluorine in ).
  • Piperazinyl-fluorophenyl substituents () may improve blood-brain barrier penetration for CNS-targeting applications .

Synthetic Flexibility :

  • The CDI-mediated cyclization method () allows broad functionalization at N7 and C3 positions, enabling tailored pharmacokinetic properties .

Biological Implications: Nitroimidazole derivatives () are established in antiparasitic therapy, while triazolo-pyrazinones () show promise in cytotoxicity and neuroprotection . The target compound’s sulfanyl linkage may confer redox-modulating properties, analogous to thioether-containing drugs.

Research Findings and Trends

  • Pharmacological Potential: Compounds with N7-aryl groups (e.g., 4-ethoxyphenyl) exhibit membrane-stabilizing and cerebroprotective effects, as demonstrated in structurally similar derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy, ethoxy) at N7 enhance solubility and metabolic stability.
    • Bulky C3 substituents (e.g., heterocycles in ) may limit bioavailability but improve target specificity .
  • Synthetic Advancements: CDI activation () and recrystallization protocols () are critical for achieving high-purity triazolo-pyrazinones .

Biological Activity

The compound 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic molecule with potential therapeutic applications. Its structure features a triazolopyrazinone core, which has been associated with various biological activities, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure

The IUPAC name of the compound is:

\text{7 4 ethoxyphenyl 3 2 3 methoxyphenyl 2 oxoethyl sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one}

This compound can be represented by the following structural formula:

ComponentStructure
EthoxyphenylEthoxyphenyl
MethoxyphenylMethoxyphenyl
Triazolopyrazinone CoreTriazolopyrazinone

Anticancer Properties

Recent studies have highlighted the anticancer potential of related triazolo compounds. For instance, derivatives of triazolo-thiadiazines have shown significant antineoplastic activity against various cancer cell lines. In vitro studies conducted on 60 cancer cell lines demonstrated that modifications in the chemical structure can enhance the anticancer efficacy of these compounds .

The compound's mechanism may involve:

  • Inhibition of DNA replication : By interfering with key enzymes involved in DNA synthesis.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Enzyme Inhibition

The compound is also being investigated for its role as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes may inhibit their activity, providing insights into metabolic pathways and potential therapeutic targets .

Study 1: Antitumor Activity Assessment

A study focusing on the synthesis and evaluation of triazolo derivatives found that certain modifications significantly increased their antitumor activity. The compounds were tested against various cancer types including leukemia and breast cancer using the sulforhodamine B assay. Results indicated that specific structural changes led to enhanced cytotoxicity against MDA-MB-468 breast cancer cells .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds similar to 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one could modulate signaling pathways critical for tumor growth. This includes interference with the phosphatidylinositol 3-kinase (PI3K) pathway, which is vital for cell survival and proliferation .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against multiple cancer cell lines
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways
Apoptosis InductionTriggers programmed cell death in cancer cells

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